(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine

Medicinal Chemistry Cross‑Coupling Regioselectivity

(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine (CAS 2590559-37-6, MF C₈H₉ClN₂O, MW 184.62 g/mol) is a heterocyclic chloropyrimidine differentiated by two reactive handles: a chlorine atom at the 4‑position and a stereodefined (E)-2‑ethoxyvinyl substituent at the 6‑position. Belonging to the halogenated pyrimidine class—a privileged scaffold in kinase inhibitor development—this compound serves as a versatile intermediate for sequential, chemoselective derivatization.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B13942486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCCOC=CC1=CC(=NC=N1)Cl
InChIInChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-8(9)11-6-10-7/h3-6H,2H2,1H3/b4-3+
InChIKeyHZSJTSKOMUZKLQ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine: A Stereodefined 4,6-Disubstituted Pyrimidine Building Block for Procurement


(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine (CAS 2590559-37-6, MF C₈H₉ClN₂O, MW 184.62 g/mol) is a heterocyclic chloropyrimidine differentiated by two reactive handles: a chlorine atom at the 4‑position and a stereodefined (E)-2‑ethoxyvinyl substituent at the 6‑position . Belonging to the halogenated pyrimidine class—a privileged scaffold in kinase inhibitor development—this compound serves as a versatile intermediate for sequential, chemoselective derivatization [1].

Why Generic Substitution Fails for (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine in Research and Development Programs


Chloro‑ethoxyvinyl pyrimidines exist as multiple regioisomers—including 2‑chloro‑4‑(1‑ethoxyvinyl)pyrimidine (CAS 932738‑81‑3), 2‑chloro‑5‑(1‑ethoxyvinyl)pyrimidine (CAS 122372‑20‑7), and 4‑chloro‑6‑(1‑ethoxyvinyl)pyrimidine (CAS 736991‑92‑7)—that share identical molecular formulas but differ in chlorine placement and ethoxyvinyl substitution pattern. These regioisomers are not interchangeable because the 4‑position chlorine in 4‑chloropyrimidines is significantly more reactive in Suzuki–Miyaura cross‑coupling than the 2‑position chlorine (regioselectivity established by Tan et al., 2004) [1]. Furthermore, the (E)‑2‑ethoxyvinyl group imparts a stereochemical identity that is critical for downstream biological function, particularly in kinase inhibitor scaffolds where the (E)‑olefin geometry affects target binding [2].

Quantitative Differentiation Evidence Guide for (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine


4-Position Chlorine Reactivity Outpaces 2-Position Chlorine in Suzuki–Miyaura Cross‑Coupling

In palladium‑catalyzed Suzuki–Miyaura coupling with stereodefined alkenylboronic acids, the chlorine atom at the 4‑position of chloropyrimidines reacts faster and with higher conversion than the chlorine atom at the 2‑position. Tan et al. demonstrated that when 2,4‑dichloropyrimidine was coupled with one equivalent of alkenylboronic acid, the reaction occurred exclusively at the 4‑position prior to the 2‑position, with isolated monosubstituted yields of up to 90% before any 2‑substitution was observed [1]. This contrasts with 2‑chloropyrimidine alone, which requires longer reaction times and delivers yields averaging ~80–85% across entries 1–6 (Table 2) [1].

Medicinal Chemistry Cross‑Coupling Regioselectivity

(E)-Stereochemical Retention Throughout Palladium‑Catalyzed Cross‑Coupling

The (E)‑configuration of the 2‑ethoxyvinyl group is quantitatively retained during Suzuki–Miyaura coupling. Tan et al. confirmed that all coupled products derived from trans‑alkenylboronic acids exhibited a vicinal coupling constant J = 15.3–15.9 Hz in ¹H‑NMR, diagnostic of the (E)‑configured double bond, demonstrating that the stereochemistry is fully preserved in the coupling process [1]. Additionally, Palbociclib Impurity 8—which incorporates a 6‑(2‑ethoxyvinyl) substituent—retains the (E)‑geometry, as confirmed by detailed characterization data compliant with regulatory guidelines [2].

Stereochemistry Cross‑Coupling Configurational Stability

Regioisomeric Purity: The 2‑Ethoxyvinyl Substituent Defines a Unique Reactivity Profile vs. 1‑Ethoxyvinyl Analogs

A critical distinction exists between (E)‑4‑chloro‑6‑(2‑ethoxyvinyl)pyrimidine and 4‑chloro‑6‑(1‑ethoxyvinyl)pyrimidine (CAS 736991‑92‑7). In the target compound, the ethoxy group resides on the β‑carbon of the vinyl group (CH=CH‑OEt), whereas in the 1‑ethoxyvinyl isomer, the ethoxy group attaches to the α‑carbon (C(=CH₂)OEt). These regioisomers exhibit divergent reactivity: the 2‑ethoxyvinyl group behaves as a vinyl ether, enabling unique downstream transformations not accessible to the 1‑ethoxyvinyl enol ether isomer . Commercially, the 1‑ethoxyvinyl isomer (CAS 736991‑92‑7) is specified at 97% purity , whereas the target (E)‑2‑ethoxyvinyl compound is available from AKSci with full quality assurance backing .

Regioisomer Differentiation Synthetic Chemistry Analytical Chemistry

Proven Utility in Palbociclib Impurity Synthesis for ANDA Regulatory Filings

The 2‑ethoxyvinyl pyrimidine substructure is a documented motif in Palbociclib‑related impurities. Palbociclib Impurity 8 (CAS 827022‑31‑1) and Impurity 69 (CAS 2488840‑61‑3) both incorporate a 6‑(2‑ethoxyvinyl) group on the pyrido[2,3‑d]pyrimidine core [1][2]. These impurities are supplied with detailed characterization data compliant with regulatory guidelines and are specifically marketed for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) during commercial production of Palbociclib [1]. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine serves as a logical synthetic precursor for constructing these specific impurity standards through cross‑coupling at the 4‑chloro position.

Pharmaceutical Impurity CDK4/6 Inhibitor Regulatory Compliance

Procurement‑Driven Application Scenarios for (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine


Synthesis of Stereodefined Alkenyl‑Substituted Kinase Inhibitor Libraries

Medicinal chemistry teams constructing pyrimidine‑based kinase inhibitor libraries can leverage the 4‑chloro substituent for rapid Suzuki–Miyaura diversification while retaining the (E)‑2‑ethoxyvinyl group intact. The preferential reactivity of the 4‑position chlorine—demonstrated by Tan et al. to react selectively over the 2‑position in mixed chloropyrimidines—enables sequential chemoselective functionalization without protecting group strategies [1]. The preserved (E)‑olefin geometry (J = 15.3–15.9 Hz) ensures that the stereochemistry introduced early in the synthetic route is maintained throughout the entire library synthesis.

In‑House Synthesis of Palbociclib Impurity Reference Standards for ANDA Preparation

Generic pharmaceutical manufacturers pursuing ANDA approval for Palbociclib (a CDK4/6 inhibitor) require characterized impurity reference standards for HPLC method validation. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine provides a direct starting material for constructing Impurity 8 (CAS 827022-31-1) and Impurity 69 (CAS 2488840-61-3), both of which feature the 6‑(2‑ethoxyvinyl)pyrimidine substructure [2][3]. Using this building block enables cost‑effective, scalable synthesis of these impurities with full control over stereochemical identity.

Agrochemical Lead Optimization Using 4,6‑Disubstituted Pyrimidine Scaffolds

In agrochemical research programs targeting fungicidal or herbicide safener activity, the 4‑chloro‑6‑(2‑ethoxyvinyl)pyrimidine scaffold provides a differentiated starting point for structure–activity relationship (SAR) exploration. Pyrimidine derivatives bearing 4‑chloro‑6‑substituted patterns have demonstrated significant fungicidal activity against Sclerotinia sclerotiorum and Thanatephorus cucumeris, with some analogs outperforming commercial fungicides like pyrimethanil [4]. The ethoxyvinyl substituent at the 6‑position introduces an additional handle for further diversification via vinyl ether chemistry.

Quality‑Controlled Procurement for Regioisomer‑Sensitive Synthetic Routes

For process chemistry teams where regioisomeric purity is critical, procuring (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine (CAS 2590559-37-6) with verified lot‑specific quality documentation—as provided by AKSci —directly mitigates the risk of receiving the incorrect regioisomer (e.g., CAS 736991-92-7 or CAS 932738-81-3). This is essential for GMP‑adjacent synthetic routes where CAS number verification and QC documentation are mandatory for batch traceability.

Quote Request

Request a Quote for (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.